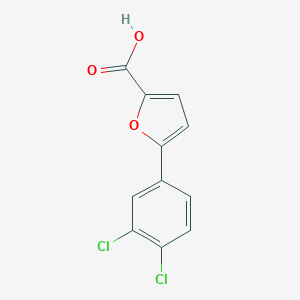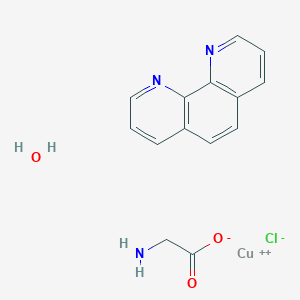![molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7](/img/structure/B52578.png)
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is an organic compound with the molecular formula C17H30O. It is a cyclohexanone derivative characterized by the presence of a propylcyclohexyl group attached to the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trans-4-propylcyclohexyl bromide.
Grignard Reaction: The trans-4-propylcyclohexyl bromide is reacted with magnesium to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to carry out the Grignard reaction efficiently.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(trans-4-Butylcyclohexyl)ethyl]cyclohexanone
- 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone
- 4-[2-(trans-4-Hexylcyclohexyl)ethyl]cyclohexanone
Uniqueness
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone is unique due to its specific propyl group, which imparts distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRTAGESHHXPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560997 |
Source


|
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-32-7 |
Source


|
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
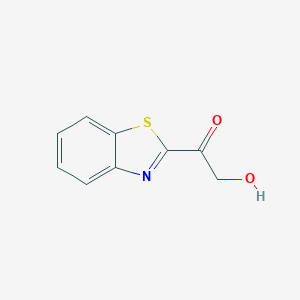
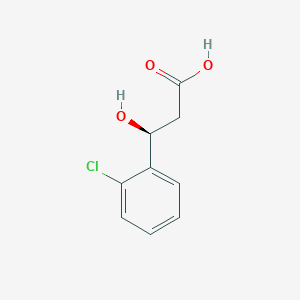
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
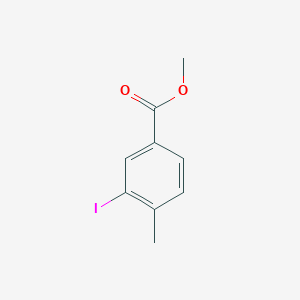
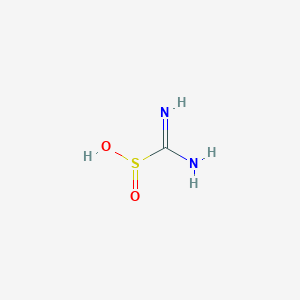

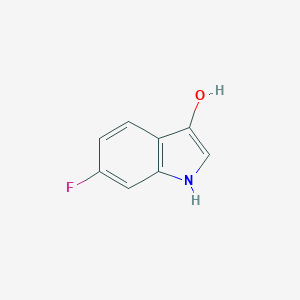
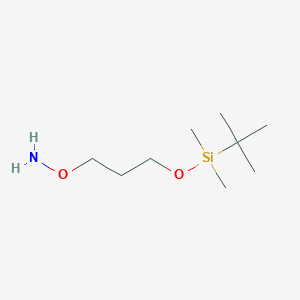
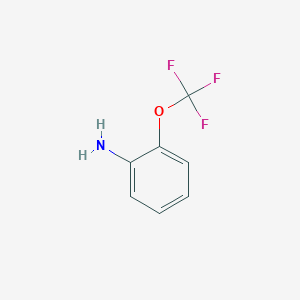
![2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B52514.png)
![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)
